4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole
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Overview
Description
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes an aziridine ring, a thiazole ring, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through the reaction of alkenes with nitrenes or by the cyclization of amino alcohols. The cyclopropylmethyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves the coupling of the aziridine and thiazole intermediates through etherification reactions, using appropriate reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the disruption of cellular processes. The thiazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Cyclopropylmethyl compounds: These compounds are characterized by the presence of a cyclopropylmethyl group, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-4-17(16(3-1)20-9-14-11-22-12-18-14)21-10-15-8-19(15)7-13-5-6-13/h1-4,11-13,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVCCFANDJPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3OCC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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